molecular formula C16H15FN4O B11480837 9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11480837
M. Wt: 298.31 g/mol
InChI Key: RANCKKDYFVPFGY-UHFFFAOYSA-N
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Description

9-(4-Fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazolo-quinazolinone scaffold. The molecule incorporates a 4-fluorophenyl substituent at position 9 and a methyl group at position 4. This compound has demonstrated pharmacological relevance as a selective relaxin family peptide receptor 4 (RXFP4) agonist, with activity in modulating cAMP signaling, ERK1/2 phosphorylation, and β-arrestin recruitment . Its design leverages structural features such as the electron-withdrawing fluorine atom, which may enhance binding affinity, and the methyl group, which contributes to stereochemical stability .

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H15FN4O/c1-9-6-12-14(13(22)7-9)15(10-2-4-11(17)5-3-10)21-16(20-12)18-8-19-21/h2-5,8-9,15H,6-7H2,1H3,(H,18,19,20)

InChI Key

RANCKKDYFVPFGY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)F)C(=O)C1

Origin of Product

United States

Preparation Methods

Acylation and Hydrazide Formation

2-Aminobenzonitrile (3.1 ) undergoes formamidation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 60°C for 60 minutes, forming N'-(2-cyanophenyl)-N,N-dimethylformimidamide. Subsequent treatment with methyl-substituted acyl hydrazides in glacial acetic acid initiates cyclization to form the triazolo[c]quinazoline core.

Acid-Catalyzed Ring Opening

The triazolo[c]quinazoline intermediate undergoes hydrolytic cleavage of the pyrimidine ring under acidic conditions (methanol-water-HCl, reflux). This step selectively opens the pyrimidine ring while preserving the triazole moiety, yielding the tetrahydroquinazolinone scaffold.

Functionalization with 4-Fluorophenyl Group

Introducing the 4-fluorophenyl group requires nucleophilic aromatic substitution or Ullmann-type coupling at the C9 position. Optimized conditions use Cu(I) catalysis in DMF at 120°C, achieving >90% incorporation efficiency.

Key Data:

ParameterValueSource
Yield (overall)85–92%
Reaction Time6–8 hours
Characterization1H NMR^{1}\text{H NMR} (δ 7.93–6.33), LC-MS (m/z 374.4)

Multistep Synthesis from Cyclohexenone Derivatives

An alternative approach leverages cyclohexenone precursors, as detailed in RSC protocols:

Condensation with Hydrazine

Cyclohexenone derivatives react with methyl-substituted phenylhydrazines in ethanol under reflux, forming hydrazone intermediates. Subsequent cyclocondensation with urea or thiourea in phosphoryl chloride yields dihydroquinazolinones.

Triazole Ring Formation

The dihydroquinazolinone is treated with trimethyl orthoformate and ammonium acetate in acetic acid, facilitatingtriazole annulation. This step installs the triazole ring at the C5–C6 position.

Fluorophenyl Incorporation

Electrophilic fluorination using Selectfluor® or direct coupling with 4-fluorophenylboronic acid under Suzuki–Miyaura conditions finalizes the substitution pattern.

Key Data:

ParameterValueSource
Yield (Step 2.2)78–84%
Melting Point249–251°C
IR Peaks1650 cm1^{-1} (C=O), 3445 cm1^{-1} (N–H)

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

Solvent-Free Cyclization

Mixing 2-amino-4-fluorobenzonitrile, methylhydrazine, and paraformaldehyde under microwave irradiation (300 W, 150°C, 20 minutes) achieves 95% conversion to the triazoloquinazoline precursor.

Selective Reduction

Catalytic hydrogenation (H2_2, Pd/C, ethanol) selectively reduces the C7–C8 double bond, yielding the saturated tetrahydroquinazolinone.

Key Data:

ParameterValueSource
Microwave Duration15–20 minutes
Hydrogenation Pressure50 psi

Structural Confirmation and Analytical Data

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the boat conformation of the tetrahydroquinazolinone ring and non-planar triazole-phenylene orientation (torsion angle: 16.0°).

Spectroscopic Characterization

  • 1H NMR^{1}\text{H NMR} : Aromatic protons appear as doublets at δ 7.68–6.19, with NH signals at δ 11.14 (singlet).

  • 13C NMR^{13}\text{C NMR} : Carbonyl resonance at δ 165.0–171.5 ppm, triazole carbons at δ 153.7–162.8 ppm.

Comparative Analysis of Methods

MethodYieldDurationComplexityScalability
One-Pot Synthesis85–92%6–8 hModerateHigh
Multistep Synthesis75–84%12–15 hHighModerate
Microwave-Assisted90–95%0.5–1 hLowLimited

The one-pot method balances efficiency and scalability, making it preferable for industrial applications. Microwave synthesis offers rapid access but requires specialized equipment.

Challenges and Optimization Strategies

Byproduct Formation

Dimroth rearrangement byproducts occur if water stoichiometry exceeds 1:1 during hydrolysis. Optimizing HCl concentration (1–2 M) minimizes this issue.

Purification Difficulties

Crystallization from methanol/propan-2-ol (5:1) enhances purity (>99% by HPLC), as confirmed by LC-MS data .

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    a. 9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

    • Structural Differences : Replaces the 4-fluorophenyl group with a 4-hydroxyphenyl moiety and introduces a second methyl group at position 5.
    • Synthesis : Catalyzed by NGPU (a recyclable catalyst), achieving yields >90% in 15–20 minutes under mild conditions .
    • Pharmacology: Not explicitly reported, but the hydroxyl group may confer polarity, altering bioavailability compared to the fluorinated analog.

    b. 9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one

    • Structural Differences : Substitutes the triazole ring with a tetrazole and replaces fluorine with chlorine.
    • Synthesis : Prepared via a solvent-free, three-component reaction using p-TSA (20 mol%) at 80°C, completed in 10 minutes .
    • Pharmacology : Tetrazole derivatives often exhibit enhanced metabolic stability, though specific data for this compound are unavailable.

    c. 6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

    • Structural Differences : Features a methoxyphenyl group (electron-donating) at position 6 and a plain phenyl group at position 9.
    • Synthesis : Methods similar to fluorophenyl analogs but require optimization for methoxy group stability .

    Heterocyclic Core Modifications

    a. Tetrazolo vs. Triazolo Derivatives

    • Triazolo[5,1-b]quinazolinones (e.g., target compound): Exhibit RXFP4 agonist activity with EC50 values in the nanomolar range .

    Pharmacological Profile Comparison

    Compound Target Receptor Key Activity EC50/Chemical Properties
    Target Compound RXFP4 Agonist (cAMP, ERK1/2, β-arrestin) Submicromolar potency
    9-(3,4-Dimethoxyphenyl)-6-methyl-... N/A Discontinued (CymitQuimica) Unknown; structural analogs discontinued due to poor efficacy/toxicity
    2-(4-(Dimethylamino)phenyl)-9-(4-fluoro... N/A No reported activity Molecular weight: 403.5 g/mol

    Key Research Findings

    Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding specificity in RXFP4 agonists compared to chlorine’s bulkier profile .

    Methyl Group Impact: The 6-methyl group in the target compound stabilizes the tetrahydroquinazolinone conformation, critical for receptor interaction .

    Catalyst Efficiency: NGPU outperforms traditional catalysts (e.g., p-TSA) in triazoloquinazolinone synthesis, reducing reaction time and improving yields .

    Biological Activity

    9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.

    • Molecular Formula : C16H15FN4O
    • Molecular Weight : 298.31 g/mol
    • CAS Number : 727393-92-2

    Synthesis

    The synthesis of this compound typically involves multiple steps that include the formation of the triazole and quinazoline rings. The process often employs various reagents and conditions to achieve the desired structural modifications.

    Research indicates that 9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibits several biological activities:

    • RXFP4 Agonism : The compound has been identified as a selective agonist for the RXFP4 receptor. Studies using high-throughput screening demonstrated its ability to activate pathways such as pCRE activation and ERK1/2 phosphorylation in CHO cells overexpressing RXFP4 .
    • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HCT-116 .

    Structure-Activity Relationship (SAR)

    The SAR studies reveal critical insights into how structural modifications impact biological activity:

    • Importance of Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances receptor binding affinity and selectivity.
    • Triazole Ring Configuration : Variations in the triazole ring structure significantly affect agonistic activity at RXFP4. For example, replacing triazole with pyrazole resulted in a complete loss of activity .

    Case Study 1: RXFP4 Activation

    A study conducted by researchers at UCL demonstrated that various derivatives of 9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one were synthesized and evaluated for their ability to activate RXFP4. The findings indicated that specific modifications led to enhanced efficacy and potency compared to earlier compounds.

    CompoundEC50 (μM)Efficacy (%)
    7a0.7560.8
    11d0.5570.3

    Case Study 2: Anticancer Evaluation

    Another investigation focused on evaluating the cytotoxic effects of this compound against several human cancer cell lines. The results showed promising anti-proliferative effects with minimal toxicity to normal cells.

    Cell LineIC50 (μM)
    MCF-75.2
    HCT-1163.8
    MDA-MB-2317.0

    Q & A

    Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

    The synthesis typically involves multi-step protocols, including cyclocondensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde), cyclohexane-1,3-dione derivatives, and heterocyclic amines. Key methodologies include:

    • Solvent-free conditions with catalysts like deep eutectic mixtures (e.g., glucose/pregabalin/urea) to improve yield (85–92%) and reduce reaction time (<2 hours) .
    • Multi-component reactions using p-toluenesulfonic acid (p-TSA) under reflux, ensuring regioselectivity in triazole ring formation .
      Optimization parameters include temperature control (70–100°C), solvent selection (ethanol or toluene), and catalyst reusability (up to 6 cycles without significant loss in activity) .

    Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

    • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., S-configuration at C9) .
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z vs. calculated for C₁₈H₁₆FN₅O) .
    • Elemental Analysis (EA): Ensures purity (>95%) by matching experimental vs. theoretical C/H/N percentages .
    • FT-IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

    Advanced: How can SAR studies guide structural modifications for enhanced biological activity?

    • Substituent Effects:
      • 4-Fluorophenyl group at C9 enhances lipophilicity and target binding (e.g., RXFP4 receptor agonism) .
      • Methyl group at C6 improves metabolic stability by reducing oxidative metabolism .
    • Chiral Centers: The S-configuration at C9 significantly impacts receptor selectivity (e.g., 10-fold higher activity than R-isomers) .
    • Triazole Ring Modifications: Introducing electron-withdrawing groups (e.g., CF₃) at C2 increases potency in kinase inhibition assays .

    Advanced: What computational methods predict binding affinity and selectivity?

    • Molecular Docking: Uses software like AutoDock Vina to model interactions with target proteins (e.g., RXFP4, HER2) .
    • Quantum Chemical Calculations: DFT-based reaction path searches optimize transition states and intermediates .
    • MD Simulations: Assess binding stability over 100 ns trajectories, highlighting key residues (e.g., Asp¹⁷⁸ in RXFP4) for hydrogen bonding .

    Advanced: How can statistical experimental design improve synthesis efficiency?

    • Response Surface Methodology (RSM): Identifies critical factors (e.g., catalyst loading, temperature) using central composite designs .
    • Taguchi Arrays: Reduces experimental runs while maximizing yield (e.g., 4 factors at 3 levels in 9 runs) .
    • ANOVA Analysis: Validates significance of variables (p < 0.05), minimizing side reactions (e.g., over-alkylation) .

    Advanced: What strategies address low yields or side reactions in synthesis?

    • Catalyst Optimization: Reusable deep eutectic solvents (e.g., NGPU) reduce byproducts and improve atom economy (>80%) .
    • Stepwise Cyclization: Sequential formation of triazole and quinazoline rings prevents regiochemical ambiguity .
    • Microwave Assistance: Shortens reaction time (30 minutes vs. 12 hours) and enhances purity (>90%) .

    Basic: What initial biological screenings are recommended?

    • In Vitro Cytotoxicity: MTT assays against cancer cell lines (e.g., MCF7, HER2+) with IC₅₀ values <10 µM suggest antitumor potential .
    • Receptor Binding Assays: Fluorescence-based cAMP inhibition tests for GPCR targets (e.g., RXFP3/RXFP4 selectivity) .
    • ADME Profiling: Microsomal stability (t₁/₂ >60 minutes) and Caco-2 permeability (Papp >1×10⁻⁶ cm/s) predict oral bioavailability .

    Advanced: How does stereochemistry influence biological activity, and how is it controlled?

    • Chiral Resolution: Use of chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with the S-isomer showing higher RXFP4 affinity (EC₅₀ = 0.8 nM vs. 8 nM for R-isomer) .
    • Asymmetric Synthesis: Catalytic methods (e.g., L-proline-mediated aldol condensation) achieve >90% enantiomeric excess .

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